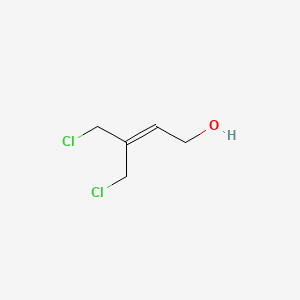
4-Chloro-3-(chloromethyl)but-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(chloromethyl)but-2-en-1-ol is an organic compound with the molecular formula C5H8Cl2O. It is a pale-yellow to yellow-brown liquid at room temperature. This compound is known for its reactivity due to the presence of both chloro and hydroxyl functional groups, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(chloromethyl)but-2-en-1-ol typically involves the chlorination of 3-(chloromethyl)but-2-en-1-ol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus trichloride in the presence of a base like pyridine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves the initial formation of the buten-1-ol backbone, followed by selective chlorination steps to introduce the chloro groups at the appropriate positions. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-3-(chloromethyl)but-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium alkoxides in alcohol solvents.
Major Products Formed:
Oxidation: Formation of 4-chloro-3-(chloromethyl)but-2-enal or 4-chloro-3-(chloromethyl)but-2-enoic acid.
Reduction: Formation of 4-chloro-3-(chloromethyl)butan-1-ol.
Substitution: Formation of 4-chloro-3-(aminomethyl)but-2-en-1-ol or 4-chloro-3-(alkoxymethyl)but-2-en-1-ol.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(chloromethyl)but-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-(chloromethyl)but-2-en-1-ol involves its reactivity with nucleophiles and electrophiles. The chloro groups act as leaving groups in substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-2-(chloromethyl)prop-1-ene: Similar in structure but lacks the hydroxyl group.
4-Chloro-3-methylbut-2-en-1-ol: Similar backbone but with a methyl group instead of a chloromethyl group.
Uniqueness: 4-Chloro-3-(chloromethyl)but-2-en-1-ol is unique due to the presence of both chloro and hydroxyl groups, which provide a combination of reactivity and functionality not found in many other compounds. This makes it a versatile intermediate in organic synthesis with a wide range of applications.
Eigenschaften
Molekularformel |
C5H8Cl2O |
|---|---|
Molekulargewicht |
155.02 g/mol |
IUPAC-Name |
4-chloro-3-(chloromethyl)but-2-en-1-ol |
InChI |
InChI=1S/C5H8Cl2O/c6-3-5(4-7)1-2-8/h1,8H,2-4H2 |
InChI-Schlüssel |
GRBWRQXUZUYGNL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=C(CCl)CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-4-chloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B14025237.png)

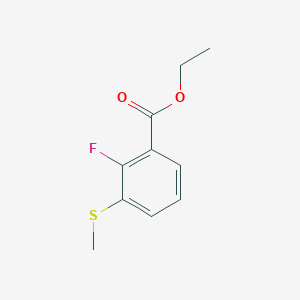
![Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate](/img/structure/B14025250.png)
![(3E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B14025255.png)
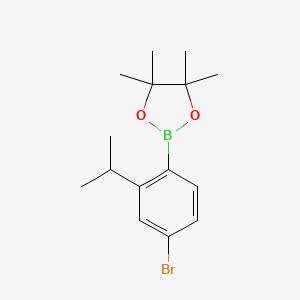
![3-Bromo-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14025268.png)
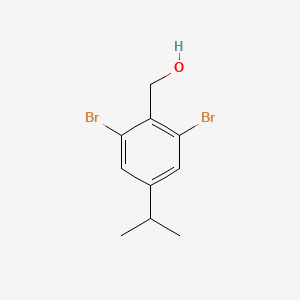
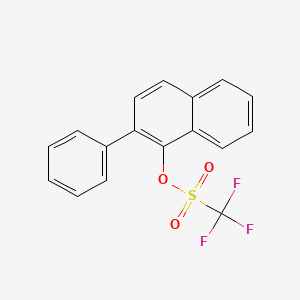
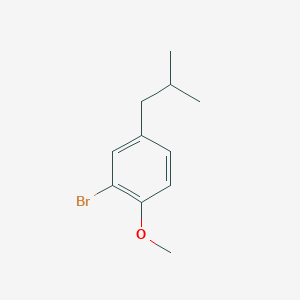
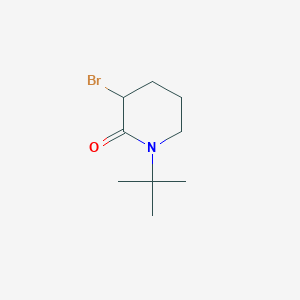
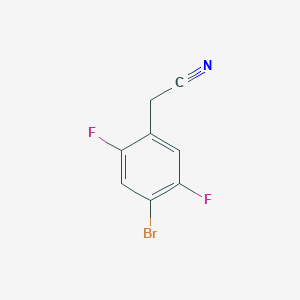

![tert-butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate](/img/structure/B14025308.png)
